molecular formula C7H15N3O2S B1479414 2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2098127-45-6

2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1479414
CAS No.: 2098127-45-6
M. Wt: 205.28 g/mol
InChI Key: UABGCSLVFYLZKS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide is a high-purity chemical reagent designed for research applications. This compound features a unique molecular architecture, combining an azetidine ring, a 1,2,5-thiadiazolidine dioxide moiety, and an ethyl substituent . The 1,2,5-thiadiazolidine 1,1-dioxide core is a saturated five-membered ring containing sulfur and nitrogen, which is a scaffold of interest in medicinal chemistry for its potential to interact with biological targets . Similarly, the azetidine ring, a four-membered nitrogen heterocycle, is a valuable building block in pharmaceutical research and is found in various bioactive molecules . Compounds incorporating sulfur and nitrogen heterocycles, such as thiazolidines, have demonstrated a wide range of pharmacological activities in scientific literature, including antimicrobial, anticancer, and anti-inflammatory properties . The integration of these distinct ring systems in a single molecule makes this reagent a valuable scaffold for probing new chemical space in drug discovery, fragment-based screening, and the development of novel heterocyclic chemistry methodologies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for studying structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-2-9-3-4-10(13(9,11)12)7-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABGCSLVFYLZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(S1(=O)=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiadiazolidine ring structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

  • Molecular Formula : C7H15N3O2S
  • Molecular Weight : 205.28 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazolidine rings exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli100 µg/mL
S. aureus150 µg/mL
C. albicans200 µg/mL

These results indicate that the compound has a moderate antimicrobial effect, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound was assessed in vitro using various cancer cell lines. The compound exhibited cytotoxic effects against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines.

Cell Line IC50 (µM)
Patu898815
SGC790120

The mechanisms underlying these effects may involve the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant antioxidant activity.

Assay IC50 (µM)
DPPH25
ABTS30

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazolidine derivatives:

  • Antimicrobial Evaluation : A study reported that derivatives of thiadiazolidines showed enhanced antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .
  • Cytotoxic Studies : Research indicated that modifications in the thiadiazolidine structure could lead to increased cytotoxicity against cancer cells, highlighting the importance of structural optimization in drug design .
  • Antioxidant Properties : Compounds similar to 2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine were found to exhibit significant free radical scavenging abilities, emphasizing their role in mitigating oxidative damage .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-AET exhibit various biological activities. These include:

  • Antimicrobial Properties : Thiadiazolidine derivatives have been studied for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Antioxidant Effects : Compounds containing thiadiazole structures are known for their antioxidant properties, which can be beneficial in treating oxidative stress-related diseases.
  • Anti-inflammatory Activity : Some studies suggest that thiadiazolidine derivatives may possess anti-inflammatory effects, offering therapeutic potential in inflammatory conditions.

Medicinal Chemistry Applications

The unique structural features of 2-AET open avenues for its application in medicinal chemistry:

  • Drug Development : The compound's diverse biological activities make it a candidate for further exploration in drug design aimed at various therapeutic targets.
  • Synthesis of Novel Compounds : 2-AET can serve as a precursor for synthesizing new derivatives with enhanced pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the applications of compounds related to 2-AET. Below are summarized findings from notable research:

StudyFindings
Antimicrobial Activity Study Investigated the effectiveness of thiadiazolidine derivatives against various bacterial strains, demonstrating significant inhibition rates.
Antioxidant Properties Research Highlighted the ability of thiadiazolidines to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
Anti-inflammatory Mechanism Study Explored the pathways through which thiadiazolidines exert anti-inflammatory effects, providing insights into their therapeutic mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,5-thiadiazolidine 1,1-dioxides are highly dependent on substituents at the N2, N5, and C3 positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reference
Target Compound N2: Azetidin-3-yl, N5: Ethyl - Azetidine introduces steric strain and conformational rigidity.
- Ethyl group enhances lipophilicity.
N2-Boc-4-alkyl-N5-benzyl derivatives N2: Boc, N5: Benzyl, C3: Alkyl (e.g., methyl) - Boc protection aids in synthesis.
- Benzyl groups improve aromatic interactions.
- Commercially available (e.g., Compounds 1–5).
2-Benzyl-4-(chloromethyl)-1,2,5-thiadiazolidine N5: Benzyl, C3: Chloromethyl - Chloromethyl group enables further functionalization.
- High yield (95%) via TFA-mediated deprotection.
2-tert-Boc-5-phenyl derivative (2a) N2: Boc, N5: Phenyl - Aryl substitution enhances stability.
- Moderate yield (71%) using iodobenzene.
- IR: 1731 cm⁻¹ (C=O), 1361 cm⁻¹ (SO₂).
2-Methyl carboxylate-5-(4-NO₂Ph) (2b) N2: Methyl ester, N5: 4-Nitrophenyl - Nitro group increases electron-withdrawing effects.
- Moderate yields (53–69%) with Cs₂CO₃/DMSO.
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide N5: Benzyl - Simpler structure with aromatic substitution. - CAS 144432-72-4 (discontinued).

Preparation Methods

Cyclodehydration of Acylthiosemicarbazides

A classical method for constructing 1,2,5-thiadiazolidine 1,1-dioxide rings involves cyclodehydration of acylthiosemicarbazides in the presence of acid catalysts such as sulfuric acid or phosphoric acid. This approach was first reported by Hoggarth et al. and remains a foundational route to thiadiazole derivatives.

  • Procedure: Acylthiosemicarbazides are treated with concentrated sulfuric acid or POCl3, inducing cyclization and dehydration to form the thiadiazolidine dioxide ring.
  • Advantages: Straightforward, uses readily available starting materials.
  • Limitations: Harsh acidic conditions may limit functional group tolerance.

This method can be adapted to introduce the azetidine substituent by selecting appropriate acylthiosemicarbazide precursors bearing azetidine moieties or by subsequent substitution reactions.

Reaction of N-Methylethylenediamine with Sulfamide in Pyridine

A more recent and milder method involves the reaction of N-methylethylenediamine with sulfamide in pyridine under reflux conditions, leading to the formation of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide derivatives, which are structurally related to the target compound.

  • Conditions: Heating N-methylethylenediamine with sulfamide in pyridine at 100–120°C for 16–24 hours under inert atmosphere.
  • Yields: Varying from 16% to 68%, depending on reaction time and temperature.
  • Workup: Concentration under reduced pressure, extraction with ethyl acetate, washing, drying, and purification by column chromatography.
  • Example Data:
Yield (%) Reaction Conditions Notes
52.3 Pyridine, imidosulfonic acid, reflux 3h Reflux with N-methylethylenediamine and sulfuric diimide; workup includes extraction
28 Pyridine, sulfamide, 120°C, 16h Stirring under nitrogen, followed by extraction and chromatography
16 Sulfamide in 1,4-dioxane, reflux 20h Dropwise addition and reflux, purification by flash chromatography
68.7 N-methylacetamide, potassium carbonate Alkylation step with 4-nitrobenzyl bromide after thiadiazolidine formation

These conditions highlight the flexibility of pyridine as solvent and sulfamide as sulfur source for ring formation.

Use of Hydroxylamine Hydrochloride and Chalcone Intermediates

Another approach involves the synthesis of azetidine-containing thiadiazolidine derivatives via reaction of chalcone intermediates with hydroxylamine hydrochloride under basic conditions.

  • Procedure: Chalcone dissolved in dichloroethane is cooled to 0°C, followed by addition of aqueous sodium hydroxide and hydroxylamine hydrochloride solution, maintaining low temperature to control reaction.
  • Reaction Time: Stirring biphasic mixture for 90 minutes at 0°C.
  • Outcome: Formation of isoxazoline azetidine derivatives, which can be further transformed to thiadiazolidine dioxide analogs.
  • Key Reagents: Chalcones, hydroxylamine hydrochloride, sodium hydroxide, dichloroethane.
  • Notes: This method allows stereoselective synthesis and control over substitution patterns.

One-Pot Multicomponent Reactions (MCRs)

Recent literature describes greener and more efficient one-pot methods for synthesizing thiazolidine derivatives using multicomponent reactions involving cysteamine hydrochloride, nitroethylene derivatives, aldehydes, and bases like triethylamine.

  • Advantages: Mild conditions, high yields, operational simplicity.
  • Mechanism: Initial formation of 2-(nitromethylene)thiazolidine intermediate, followed by condensation and Michael addition steps.
  • Relevance: Although primarily for thiazolidine-4-ones, these methods provide insights into constructing sulfur-nitrogen heterocycles which can be adapted for thiadiazolidine dioxide derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Cyclodehydration of acylthiosemicarbazides Acylthiosemicarbazides, H2SO4 or POCl3 Acid catalysis, reflux Moderate Harsh acidic conditions, classical method
N-Methylethylenediamine + Sulfamide N-methylethylenediamine, sulfamide, pyridine 100–120°C, 16–24 h, inert atmosphere 16–68 Mild conditions, variable yields, column purification
Hydroxylamine hydrochloride with chalcones Chalcone, hydroxylamine hydrochloride, NaOH, dichloroethane 0°C, biphasic, 90 min Not specified Enables stereoselective azetidine derivatives
One-pot MCR with cysteamine hydrochloride Cysteamine hydrochloride, nitroethylene, aldehyde, triethylamine Reflux, EtOH/H2O solvent High Green chemistry approach, adaptable to thiadiazolidines

Research Findings and Observations

  • The pyridine-sulfamide method is widely used for synthesizing thiadiazolidine dioxide cores with various substituents, providing moderate to good yields.
  • Control of temperature and reaction time is critical to optimize yields and purity.
  • The use of hydroxylamine hydrochloride and chalcone intermediates allows for selective azetidine ring introduction, which is crucial for the target compound.
  • Multicomponent reactions offer promising alternatives with greener profiles but require further adaptation for the specific target compound.
  • Purification typically involves extraction, drying over magnesium sulfate, and column chromatography to achieve high purity.

Q & A

Q. What interdisciplinary approaches integrate chemical synthesis with systems biology for holistic research?

  • Methodological Answer :
  • Omics Integration : Pair synthetic data with transcriptomic profiling (RNA-seq) to identify off-target effects .
  • Process Engineering : Apply CRDC subclass RDF2050108 (process control) to automate reaction scale-up .
  • Data Science : Use Python/R for multivariate analysis of high-throughput screening datasets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide

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